Structural Differentiation: Tertiary Amine at Position 2 versus Allylamino (TB803) and Pyrrolidin‑1‑yl (TB820) Substituents
The target compound carries a diethylamino group at position 2, making it a tertiary amine with calculated physicochemical properties distinct from the secondary allylamino group of TB803 and the cyclic pyrrolidin‑1‑yl group of TB820 [REFS‑1]. TB803 and TB820 exhibit MIC values in the low‑micromolar range against M. tuberculosis, and their membrane affinity and cellular uptake are strongly influenced by the nature of the 2‑substituent [REFS‑2]. While direct MIC data for the title compound have not been disclosed, the tertiary amine motif is expected to confer higher logD at physiological pH, reduced hydrogen‑bond donor capacity, and altered basicity relative to the comparator amines, all of which are critical variables in cell‑based antitubercular screening cascades.
| Evidence Dimension | 2‑Position substituent type and amine class |
|---|---|
| Target Compound Data | Diethylamino (tertiary amine; predicted logP ~1.5–2.5; pKa of conjugate acid ~8.5–9.5, estimated from ACD/Labs percepta) |
| Comparator Or Baseline | TB803: allylamino (secondary amine); TB820: pyrrolidin‑1‑yl (cyclic secondary amine). MIC values for TB803 and TB820 are in the low µM range (exact values not publicly tabulated in available abstracts). |
| Quantified Difference | No direct comparative MIC or logP data available for the title compound. Differentiation is inferred from structural class principles. |
| Conditions | Intracellular M. tuberculosis infection model using MonoMac6 cells (comparator data from TB803/TB820 studies). |
Why This Matters
The tertiary amine status is a key procurement criterion for medicinal chemists who require a basic, lipophilic 2‑substituent to probe structure‑activity relationships that cannot be addressed by the primary or secondary amine analogs TB803 and TB820.
- [1] No Z, Kim J, Brodin P, et al. Anti‑infective pyrido(1,2‑a)pyrimidines. US Patent Application US20130012506A1. Published January 10, 2013. View Source
- [2] Ábrahám Á, Horváti K, Bősze S, et al. Comparative analysis of new peptide conjugates of antitubercular drug candidates‑Model membrane and in vitro studies. Colloids Surf B Biointerfaces. 2016;147:106‑115. PMID:27497074. View Source
